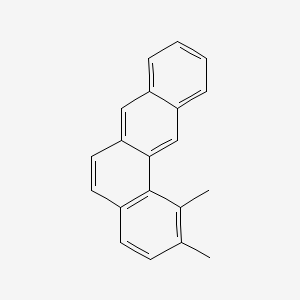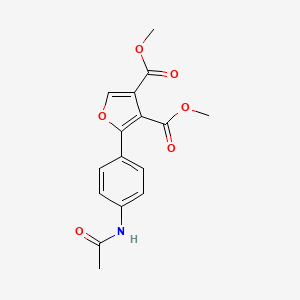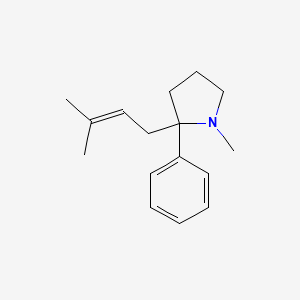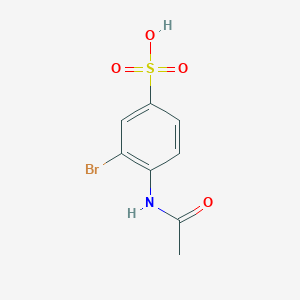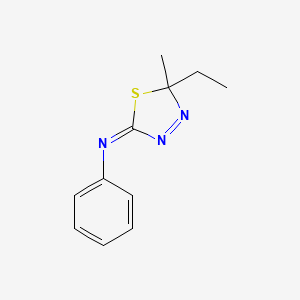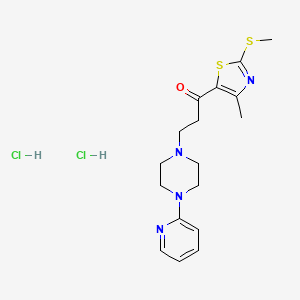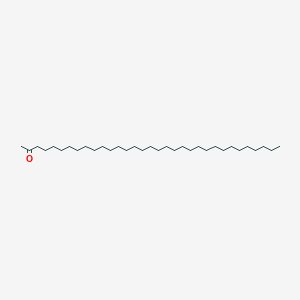![molecular formula C11H11BrN2 B14434748 1-[(Pyridin-2-yl)methyl]pyridin-1-ium bromide CAS No. 74292-47-0](/img/structure/B14434748.png)
1-[(Pyridin-2-yl)methyl]pyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Pyridin-2-yl)methyl]pyridin-1-ium bromide is a heterocyclic organic compound that features a pyridinium core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Pyridin-2-yl)methyl]pyridin-1-ium bromide typically involves the reaction of pyridine with benzyl bromide under specific conditions. The reaction is usually carried out in a solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the formation of the pyridinium salt .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-[(Pyridin-2-yl)methyl]pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride or sodium iodide in acetone.
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridinium compounds.
Substitution: Formation of pyridinium chloride or iodide.
Aplicaciones Científicas De Investigación
1-[(Pyridin-2-yl)methyl]pyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(Pyridin-2-yl)methyl]pyridin-1-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparación Con Compuestos Similares
2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial properties.
3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide: Exhibits similar biological activities.
Uniqueness: 1-[(Pyridin-2-yl)methyl]pyridin-1-ium bromide stands out due to its specific structural features and the range of reactions it can undergo.
Propiedades
Número CAS |
74292-47-0 |
|---|---|
Fórmula molecular |
C11H11BrN2 |
Peso molecular |
251.12 g/mol |
Nombre IUPAC |
2-(pyridin-1-ium-1-ylmethyl)pyridine;bromide |
InChI |
InChI=1S/C11H11N2.BrH/c1-4-8-13(9-5-1)10-11-6-2-3-7-12-11;/h1-9H,10H2;1H/q+1;/p-1 |
Clave InChI |
OYTKHBCONWLAJK-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=[N+](C=C1)CC2=CC=CC=N2.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


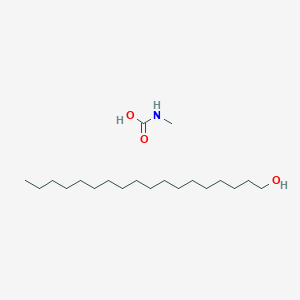
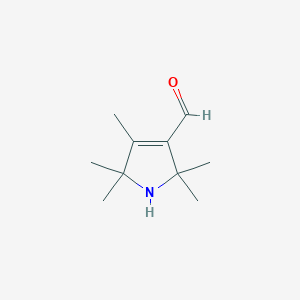
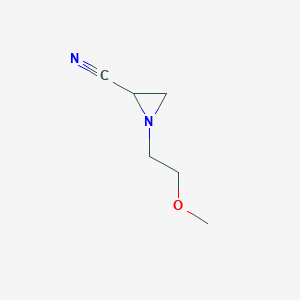
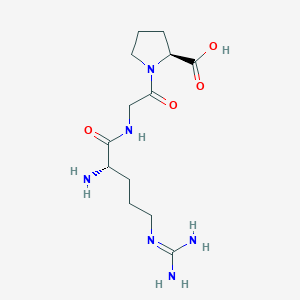
![2-[(Ethenylsulfanyl)methyl]oxirane](/img/structure/B14434683.png)
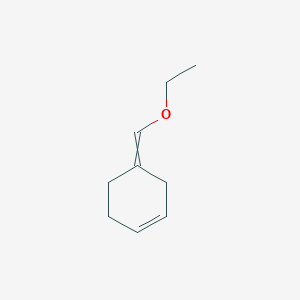
![8,10-Dichloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14434687.png)
